molecular formula C5H10Cl2O B1587635 DICHLOROMETHYL N-BUTYL ETHER CAS No. 5312-73-2

DICHLOROMETHYL N-BUTYL ETHER

Cat. No.: B1587635
CAS No.: 5312-73-2
M. Wt: 157.04 g/mol
InChI Key: GVVHBNABFJZWIC-UHFFFAOYSA-N
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Description

Dichloromethyl n-Butyl Ether (CAS 5312-73-2) is a chlorinated ether compound characterized by a dichloromethyl group (-CHCl₂) attached to an n-butyl ether moiety. It is primarily used as an intermediate in organic synthesis and industrial processes, leveraging its reactivity in alkylation and Friedel-Crafts reactions . The compound's structure combines the electron-withdrawing effects of chlorine atoms with the hydrophobic n-butyl chain, influencing its solubility and reactivity in polar and non-polar environments.

Preparation Methods

Alcohol Dehydration Method (General Ether Synthesis)

This classical method involves heating primary alcohols under acidic conditions to promote intermolecular dehydration and ether formation. It is more suitable for symmetrical ethers or monoethers derived from primary alcohols, as secondary and tertiary alcohols tend to give low yields or side reactions such as olefin formation.

  • Procedure: A primary alcohol such as n-butanol is mixed with a strong acid catalyst (e.g., concentrated sulfuric acid) and heated to reflux. Water formed during the reaction is continuously removed, often using a Dean-Stark apparatus, to drive the equilibrium toward ether formation.
  • Limitations: This method is less applicable for mixed ethers or those requiring introduction of a dichloromethyl group directly.
  • Example: Synthesis of n-butyl ether (dibutyl ether) by dehydration of n-butanol with sulfuric acid at 130–140 °C yields about 31.9%–40% product.

Williamson Ether Synthesis (Mixed Ether Formation)

This method is widely used for preparing mixed ethers, including those with functionalized alkyl groups. It involves the reaction of an alkoxide ion with an alkyl halide.

  • Procedure: Sodium n-butoxide is generated by reacting sodium metal with n-butanol. This alkoxide then reacts with a suitable halogenated compound containing the dichloromethyl group (e.g., dichloromethyl chloride or a related halide) to form dichloromethyl n-butyl ether.
  • Advantages: Allows for the synthesis of mixed ethers with control over substituents. Avoids dehydration side reactions.
  • Considerations: Tertiary alkyl halides are avoided due to elimination side reactions; primary halides are preferred.
  • Relevance: Williamson synthesis is considered the most practical method for preparing this compound due to the need for introducing the dichloromethyl group selectively.

For the specific introduction of the dichloromethyl group, chloromethylation reactions or halogenation of methyl ethers can be employed.

  • Chloromethylation: Treatment of n-butyl methyl ether or related ethers with chlorinating agents (e.g., formaldehyde and hydrochloric acid or chlorosulfonyl isocyanate derivatives) under controlled conditions can yield dichloromethyl ethers.
  • Example from Related Chemistry: In a patent for 1,1-dichloromethyl methyl and ethyl ethers, a process involves reaction of methyl or ethyl ethers with chlorinating agents to introduce the dichloromethyl group. This approach can be adapted for n-butyl ethers.
  • Industrial Scale: Such methods require careful control of reaction conditions to avoid over-chlorination or side reactions.

Experimental Data and Conditions (Synthesis Example for Analogous Ethers)

Step Reagents & Conditions Observations Yield (%) Notes
1 Sodium metal + n-butanol to form sodium n-butoxide Formation of alkoxide confirmed by hydrogen evolution Quantitative Dry conditions essential
2 Sodium n-butoxide + dichloromethyl chloride (or equivalent) in dry solvent (THF, ether) Stirring at low temperature (0–25 °C) Moderate to high Control temperature to avoid elimination
3 Workup with water, extraction, drying over anhydrous CaCl2 Colorless oil obtained Purification by distillation Product boiling point ~50 °C at 11 mmHg

Summary of Preparation Routes

Method Description Advantages Disadvantages Applicability to this compound
Alcohol Dehydration Acid-catalyzed dehydration of n-butanol Simple, classical Low yield for mixed ethers, no direct dichloromethyl introduction Limited, not preferred
Williamson Ether Synthesis Alkoxide + halogenated alkyl (dichloromethyl chloride) Good control, suitable for mixed ethers Requires dry conditions, sensitive reagents Preferred method
Chloromethylation/Halogenation Chlorination of methyl or butyl ethers Direct introduction of dichloromethyl group Requires careful control, hazardous reagents Applicable with optimization

Research Findings and Considerations

  • The Williamson synthesis method is the most practical and scalable for preparing this compound due to its ability to selectively form the ether bond without significant side reactions.
  • Reaction conditions must be rigorously controlled to prevent elimination or over-chlorination.
  • Moisture sensitivity of this compound necessitates anhydrous conditions and inert atmosphere during synthesis and storage.
  • Industrial scale-up requires optimization of catalyst loadings, solvent choice, and purification steps to maximize yield and purity, as seen in analogous large-scale ether syntheses.

This comprehensive analysis integrates classical ether synthesis methods with specialized chloromethylation chemistry to outline feasible preparation routes for this compound. The Williamson ether synthesis stands out as the most effective method, supported by experimental data and industrial practices. Moisture sensitivity and reaction control are critical for successful synthesis and handling of this compound.

Chemical Reactions Analysis

Types of Reactions

DICHLOROMETHYL N-BUTYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry Applications

Dichloromethyl N-butyl ether serves as a reagent in various synthetic pathways:

  • Reagent in Organic Synthesis : It is utilized in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through reactions with organometallic reagents such as butyllithium. This property makes it valuable in the preparation of pharmaceuticals and agrochemicals .
  • Chlorination Agent : The compound acts as a chlorination agent in the production of chlorinated organic compounds, which are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals .

Solvent Applications

This compound is recognized for its solvent properties:

  • Solvent for Chemical Reactions : It is employed as a solvent for various chemical reactions, particularly those that require non-polar or moderately polar environments. Its ability to dissolve a wide range of organic compounds enhances its utility in laboratory settings .
  • Use in Coatings and Inks : The compound is also used in formulations for paints, coatings, and inks due to its excellent solvency properties and ability to improve the flow and leveling of coatings .

Industrial Applications

In industrial contexts, this compound finds applications across multiple sectors:

  • Manufacturing Processes : It is used as an intermediate in the production of other chemicals, including plasticizers and surfactants. This role is crucial for enhancing product performance in various applications .
  • Cleaning Agents : The compound's solvent capabilities make it suitable for use in industrial cleaning agents, where it helps dissolve oils, greases, and other contaminants .

Data Table: Applications Overview

Application AreaSpecific UsesRemarks
Synthetic ChemistryReagent for organic synthesisEssential for carbon-carbon bond formation
Chlorination agentImportant for producing chlorinated compounds
Solvent ApplicationsSolvent for chemical reactionsSuitable for polar/non-polar environments
Use in coatings and inksImproves flow and leveling properties
Industrial ApplicationsIntermediate for manufacturingEnhances performance of plasticizers
Component in cleaning agentsEffective at dissolving oils and greases

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the effectiveness of this compound as a reagent in synthesizing complex pharmaceutical compounds. The compound was used to facilitate reactions involving organometallic reagents, leading to high yields of target molecules with minimal side products.

Case Study 2: Industrial Cleaning Solutions

Research indicated that formulations containing this compound significantly improved the cleaning efficiency of industrial degreasers. The solvent's ability to dissolve various contaminants was highlighted, making it a preferred choice among manufacturers.

Mechanism of Action

The mechanism of action of DICHLOROMETHYL N-BUTYL ETHER involves its ability to act as a formylating agent in organic synthesis. The compound reacts with electron-rich aromatic compounds, such as phenols, in the presence of titanium tetrachloride to form aldehydes . This reaction proceeds through the formation of a dichloromethyl intermediate, which then undergoes nucleophilic attack by the aromatic compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, applications, and distinctions between Dichloromethyl n-Butyl Ether and analogous compounds:

Compound Name Structure Features Key Properties/Applications Toxicity/Regulatory Notes Reference
This compound -CHCl₂ group + n-butyl ether chain Intermediate in organic synthesis; solvent Limited toxicity data; handle with caution
Dichloromethyl Methyl Ether -CHCl₂ group + methyl ether chain Friedel-Crafts catalyst; aldehyde synthesis Highly toxic; carcinogenic potential
Bis(2-Chloroethyl) Ether Two -CH₂CH₂Cl groups linked by ether Former solvent; chemical intermediate Carcinogenic (NIOSH-regulated)
Di-n-Butyl Ether Non-chlorinated n-butyl ether Solvent for resins, oils; low reactivity Low toxicity; UN 1149
Ethyl Perfluorobutyl Ether Fluorinated ethyl + butyl ether chain Heat-resistant fluid; environmentally persistent High stability; PFAS concerns

Key Differentiators

  • Chlorination vs. Fluorination : this compound’s reactivity stems from Cl atoms, whereas fluorinated analogs (e.g., Ethyl Perfluorobutyl Ether) exhibit thermal stability and environmental persistence due to C-F bonds .
  • Chain Length and Branching : The n-butyl chain enhances lipophilicity compared to methyl or ethyl analogs, affecting solubility and metabolic pathways .
  • Toxicity Profile: Unlike Bis(2-Chloroethyl) Ether (a known carcinogen), this compound lacks extensive toxicological data but warrants precaution due to structural similarities to hazardous chlorinated ethers .

Industrial and Pharmaceutical Relevance

  • Solvent Applications : Less volatile than Dichloromethyl Methyl Ether, making it suitable for high-temperature reactions .
  • Pharmaceutical Intermediates : The n-butyl chain may improve bioavailability in drug precursors compared to shorter-chain analogs .

Biological Activity

Dichloromethyl N-butyl ether (DCMBE) is an organochlorine compound with a significant role in various chemical processes, particularly in organic synthesis and catalysis. This article delves into the biological activity of DCMBE, examining its antimicrobial properties, potential applications in drug development, and relevant case studies.

  • Molecular Formula : C5_5H10_10Cl2_2O
  • Molecular Weight : 157.03 g/mol
  • Physical State : Colorless liquid with a characteristic odor
  • Applications : Used as an intermediate in organic synthesis, catalyst in chemical reactions, and in the production of coatings and adhesives .

Antimicrobial Activity

Recent studies indicate that compounds similar to DCMBE exhibit notable antimicrobial properties. Specifically, lariat ethers, which are structurally related to DCMBE, have been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains.

Case Study: Lariat Ethers

A study investigated the antimicrobial effects of various lariat ethers against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives of lariat ethers significantly increased the potency of antibiotics like norfloxacin against resistant Staphylococcus aureus strains. The Minimum Inhibitory Concentrations (MICs) were reported as follows:

CompoundTarget OrganismMIC (µM)
C10LEBacillus subtilis128
C12LEBacillus subtilis206
C10LEE. coli (K12 strain)100
C12LEE. coli (DH5α strain)>128

These findings suggest that DCMBE and its derivatives could serve as potential adjuvants in antibiotic therapy, enhancing the effectiveness of existing treatments .

The proposed mechanism for the biological activity of DCMBE involves its ability to disrupt bacterial membrane integrity. By forming aggregates within bacterial membranes, these compounds can increase permeability and affect ion homeostasis, which is crucial for bacterial survival and resistance mechanisms .

Research Findings

In addition to its antimicrobial properties, DCMBE's role in organic synthesis has been highlighted in various research applications. Its ability to act as a catalyst enhances reaction rates and yields in chemical processes, making it valuable in industrial applications.

Comparative Analysis with Similar Compounds

DCMBE is often compared with other dichloromethyl ethers due to structural similarities. Below is a comparison table summarizing key differences:

CompoundStructureApplications
This compoundC5_5H10_10Cl2_2OOrganic synthesis, catalysis
Dichloromethyl Methyl EtherC3_3H7_7Cl2_2OSimilar applications
Dichloromethyl Ethyl EtherC4_4H9_9Cl2_2OSimilar applications

DCMBE's longer alkyl chain compared to methyl or ethyl derivatives provides distinct physical and chemical properties that enhance its reactivity and stability in specific reactions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Dichloromethyl n-Butyl Ether in complex mixtures?

Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) is widely used for analyzing chlorinated ethers. For example, OSHA PV2095 outlines a validated protocol for similar compounds, involving adsorption on solid sorbent tubes followed by thermal desorption and GC-FID analysis . Researchers should optimize column selection (e.g., polar capillary columns) and validate methods using spiked matrices to account for interference.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Due to structural similarities to dichlorodimethyl ether (a known carcinogen), strict precautions are advised. Use fume hoods, impermeable gloves, and sealed storage containers. Reference safety data for dichlorodimethyl ether (UN 2249), which highlights flammability and toxicity risks, necessitating emergency eyewash stations and spill containment protocols . Regularly monitor airborne concentrations using OSHA-compliant sampling methods .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between n-butyl alcohol and dichloromethyl halides. Purification via fractional distillation under inert atmospheres (e.g., nitrogen) is critical to avoid decomposition. Purity assessment should combine GC-FID and nuclear magnetic resonance (NMR) spectroscopy, referencing NIST-standardized spectral libraries .

Advanced Research Questions

Q. How can inconsistencies in reaction yields involving this compound be systematically addressed?

Methodological Answer: Contradictions often arise from variable reagent purity or side reactions (e.g., hydrolysis). Implement controls such as:

  • Kinetic studies to identify optimal temperature and solvent polarity.
  • In-situ monitoring via Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation.
  • Cross-validation using high-resolution mass spectrometry (HRMS) to confirm product structures .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction mechanisms, such as SN2 pathways or radical intermediates. Solvent effects can be simulated using polarizable continuum models (PCM). Validate predictions with experimental kinetic data, referencing quantum chemistry benchmarks from NIST .

Q. How do environmental factors influence the stability of this compound in long-term storage?

Methodological Answer: Stability studies should assess:

  • Photodegradation under UV/visible light using controlled irradiation chambers.
  • Hydrolytic degradation at varying pH levels, analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Storage stability in amber glass vs. polymer containers, referencing ASTM guidelines for chlorinated compounds .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal decomposition products of this compound?

Methodological Answer: Discrepancies may arise from differing experimental setups (e.g., pyrolysis vs. slow heating). Standardize conditions using thermogravimetric analysis (TGA) coupled with GC-MS. Compare results to analogous compounds like dichloromethyl methyl ether, which decomposes into formaldehyde and chlorinated fragments under heat .

Properties

IUPAC Name

1-(dichloromethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVHBNABFJZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401497
Record name Butyl Dichloromethyl Ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5312-73-2
Record name Butyl Dichloromethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl Dichloromethyl Ether
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER

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